1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride
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Overview
Description
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a sulfonyl fluoride group
Preparation Methods
The synthesis of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the thiophene ring and the azetidine ring separately. The thiophene ring can be synthesized through methods such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The azetidine ring, on the other hand, can be prepared through the ring-opening polymerization of aziridines .
Once the individual rings are prepared, they are combined through a series of reactions to form the final compound. The sulfonyl fluoride group is introduced in the final step, typically through the reaction of the intermediate compound with a sulfonyl fluoride reagent under controlled conditions .
Chemical Reactions Analysis
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. This reactivity is exploited in the design of enzyme inhibitors and probes for biological studies .
Comparison with Similar Compounds
1-(Thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
Azetidine-3-sulfonyl fluoride: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
Thiophene-2-carbonyl chloride: Contains a carbonyl chloride group instead of the azetidine and sulfonyl fluoride groups, leading to different reactivity and applications.
Aziridine-2-sulfonyl fluoride: Similar to azetidine-3-sulfonyl fluoride but with a three-membered ring, resulting in higher ring strain and different reactivity.
The uniqueness of this compound lies in its combination of the thiophene ring, azetidine ring, and sulfonyl fluoride group, which imparts distinct chemical properties and a wide range of applications .
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)azetidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S2/c9-15(12,13)6-4-10(5-6)8(11)7-2-1-3-14-7/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPYBSATYJXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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